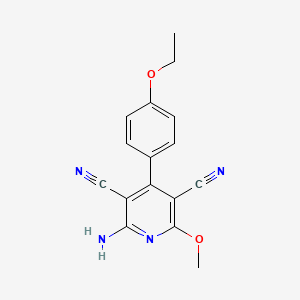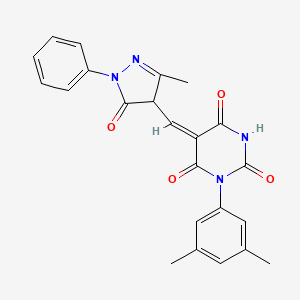![molecular formula C15H12Cl2N2O2 B11698994 2-(4-chlorophenoxy)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11698994.png)
2-(4-chlorophenoxy)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of chlorophenyl and chlorophenoxy groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide typically involves the reaction of 2-(4-chlorophenoxy)acetohydrazide with 2-chlorobenzaldehyde under specific conditions. The reaction is carried out in an organic solvent, such as ethanol, and requires the presence of an acid catalyst to facilitate the condensation reaction. The reaction mixture is usually heated to reflux temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality and to minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-chlorophenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or chlorophenoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenoxyacetic acid derivatives, while reduction may produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to interfere with cellular processes such as DNA replication and protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-chlorophenoxy)acetohydrazide: A related compound with similar structural features but different biological activities.
2-chlorophenylhydrazine: Another compound with a hydrazine functional group, used in different chemical reactions.
Uniqueness
2-(4-chlorophenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide is unique due to its specific combination of chlorophenyl and chlorophenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C15H12Cl2N2O2 |
|---|---|
Peso molecular |
323.2 g/mol |
Nombre IUPAC |
2-(4-chlorophenoxy)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H12Cl2N2O2/c16-12-5-7-13(8-6-12)21-10-15(20)19-18-9-11-3-1-2-4-14(11)17/h1-9H,10H2,(H,19,20)/b18-9+ |
Clave InChI |
NOZDSVWRAOOZOE-GIJQJNRQSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC=C(C(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-9-Anthrylmethylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11698927.png)


![(5Z)-5-[(4-methoxyphenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11698939.png)
![(5Z)-3-benzyl-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11698941.png)
![4-(1-Acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate (non-preferred name)](/img/structure/B11698944.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11698957.png)

![5-[(1-benzyl-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11698976.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(3-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11698977.png)
![N-benzyl-2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzamide](/img/structure/B11698988.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-5-(morpholin-4-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11698992.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(2,5-dimethylphenyl)amino]propan-2-ol](/img/structure/B11698997.png)
